

Technical Guide: 2-Fluoro-5-hydroxy-3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Fluoro-5-hydroxy-3-methoxypyridine*

CAS No.: *1227511-69-4*

Cat. No.: *B1446512*

[Get Quote](#)

A Strategic Scaffold for High-Affinity Ligand Design Compound Identity & Physicochemical Profile[1][2] [3][4][5]

2-Fluoro-5-hydroxy-3-methoxypyridine is a trisubstituted pyridine scaffold increasingly utilized in modern drug discovery. Its specific substitution pattern—combining an electron-withdrawing fluorine at the ortho position (relative to nitrogen) with an electron-donating methoxy group—creates a unique electronic environment that modulates the basicity of the pyridine nitrogen and the acidity of the phenolic hydroxyl group.

Property	Data
Chemical Name	2-Fluoro-5-hydroxy-3-methoxypyridine
CAS Number	1227511-69-4
MDL Number	MFCD16611061
Molecular Formula	C ₆ H ₆ FNO ₂
Molecular Weight	143.12 g/mol
Appearance	Off-white to pale yellow solid
Predicted pKa (OH)	~8.5 (Acidity enhanced by F-inductive effect)
Predicted LogP	~-1.1 (Lipophilicity suitable for CNS penetration)
H-Bond Donors/Acceptors	1 Donor / 4 Acceptors

Structural Significance in MedChem[2][3][8][9]

- **Fluorine Effect:** The C2-fluorine atom lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific binding and improving metabolic stability against oxidative attacks at the electron-deficient ring positions.
- **3-Methoxy Group:** Provides a steric handle that can induce atropisomerism in biaryl systems or fill hydrophobic pockets in kinase active sites.
- **5-Hydroxyl Handle:** Serves as a versatile "warhead" for etherification (e.g., Williamson ether synthesis) to attach larger pharmacophores or solubilizing tails.

Synthesis & Manufacturing Protocols

The synthesis of **2-Fluoro-5-hydroxy-3-methoxypyridine** presents a regioselectivity challenge. The most robust route avoids direct fluorination of the electron-rich phenol and instead utilizes a late-stage hydroxylation of a halogenated precursor.

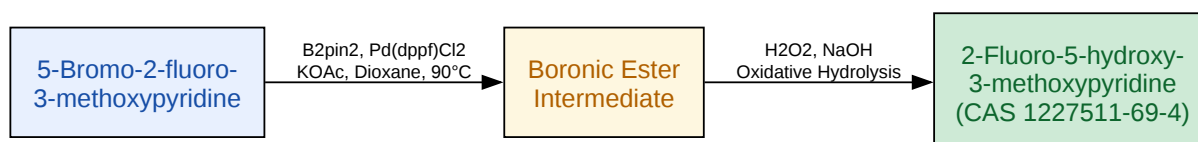
Primary Route: Boronate Oxidation Strategy

This method is preferred for its high fidelity and avoidance of harsh fluorinating agents (like F₂ gas).

Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (Commercially available or synthesized from 2,3-difluoropyridine).

Step-by-Step Protocol:

- Borylation (Miyaura Borylation):
 - Reagents: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq).
 - Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
 - Solvent: 1,4-Dioxane (anhydrous).
 - Conditions: Degas with N₂, heat to 90°C for 4-12 hours.
 - Checkpoint: Monitor by LCMS for conversion to the boronic ester (M+H = 254 for pinacol ester).
- Oxidative Hydroxylation:
 - Reagents: Crude boronate mixture, Hydrogen Peroxide (30% aq, 5.0 eq), NaOH (1M).
 - Conditions: Cool to 0°C, add oxidant dropwise (exothermic). Stir at RT for 1 hour.
 - Quench: Acidify with 1M HCl to pH ~4-5.
 - Purification: Extract with EtOAc. The phenol is amphoteric; avoid highly basic aqueous washes during workup to prevent loss to the aqueous phase.



[Click to download full resolution via product page](#)

Figure 1: Palladium-catalyzed synthesis route via boronate oxidation.

Applications in Drug Discovery[2][3][5][8][9]

This scaffold is a bioisostere for 3,5-disubstituted phenols and 5-hydroxyindoles. Its applications focus on optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

A. Kinase Inhibition (Hinge Binders)

The pyridine nitrogen, modified by the fluorine and methoxy groups, acts as a weak hydrogen bond acceptor.

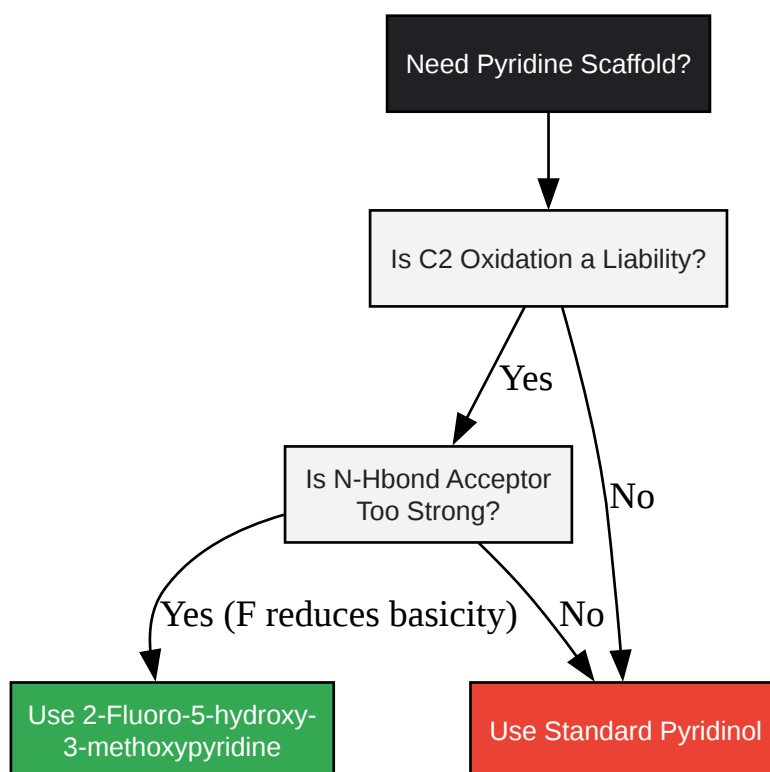
- Mechanism: The 5-hydroxyl group can be alkylated to extend into the solvent-exposed region of the kinase, while the pyridine ring interacts with the hinge region (e.g., Met residue).
- Advantage: The 2-Fluoro substituent prevents metabolic oxidation at the C2 position, a common "soft spot" in pyridine-based drugs.

B. GPCR Ligand Design

In G-Protein Coupled Receptors (GPCRs), particularly Class A, the 3-methoxy group can lock the conformation of the ligand via intramolecular H-bonding with adjacent N-H donors, reducing the entropic penalty of binding.

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign:



[Click to download full resolution via product page](#)

Figure 2: SAR Decision Tree for incorporating fluorinated pyridine scaffolds.

Handling & Safety (MSDS Highlights)

While specific toxicological data for this CAS is limited, handle as a potent fluorinated heterocyclic phenol.

- GHS Classification:
 - Skin Irrit. 2 (H315): Causes skin irritation.
 - Eye Irrit. 2A (H319): Causes serious eye irritation.
 - STOT SE 3 (H335): May cause respiratory irritation.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are prone to oxidation over long periods; the fluorine atom provides some stability, but air-free storage is recommended.

- Incompatibility: Strong oxidizing agents, strong bases (deprotonates the phenol).

References

- PubChem Compound Summary. (2025). **2-Fluoro-5-hydroxy-3-methoxypyridine** (CAS 1227511-69-4).[1][2] National Center for Biotechnology Information. [[Link](#)]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [[Link](#)]
- Fier, P. S., et al. (2017). Late-Stage Fluorination of Pyridines and Diazines. Science. [[Link](#)]
- Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1227511-69-4 · 2-Fluoro-5-hydroxy-3-methoxypyridine · 2-Fluoro-5-hydroxy-3-methoxypyridine 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-5-hydroxy-3-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1446512/docs#technical-guide-2-fluoro-5-hydroxy-3-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)